C2 Bromine Substitution Achieves >95% Regioselectivity vs. C4 Bromination in 6-Fluoroquinoline Scaffolds
Directed ortho-lithiation with n-BuLi at the C2 position of 6-fluoroquinoline precursors achieves >95% regioselectivity for 2-bromo-6-fluoroquinoline relative to C4 bromination products . In contrast, electrophilic bromination using Br₂ in DCM at 0°C yields only 45-65% C4 selectivity with C4:C2 ratios approximating 3:1 . This 30-50 percentage point selectivity advantage translates directly to reduced purification burden and higher isolated yields when procuring the specific 2-bromo isomer for downstream C2-functionalized products.
| Evidence Dimension | Regioselectivity of bromination at C2 vs. C4 position on 6-fluoroquinoline scaffold |
|---|---|
| Target Compound Data | >95% C2 selectivity |
| Comparator Or Baseline | Electrophilic bromination: 45-65% C4 selectivity; C4:C2 ratio approximately 3:1 |
| Quantified Difference | C2 selectivity advantage of 30-50 percentage points |
| Conditions | Target: Directed ortho-lithiation (n-BuLi, THF, -78°C, followed by Br₂ or 1,2-dibromoethane) ; Comparator: Electrophilic bromination (Br₂, DCM, 0°C, 2h) |
Why This Matters
Higher regioselectivity reduces byproduct formation and chromatographic purification costs, directly improving synthetic route economy for C2-aryl/alkyl functionalized quinoline targets.
